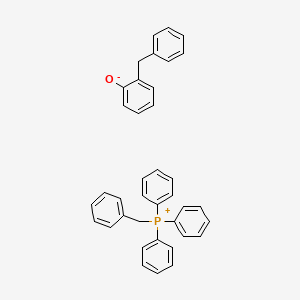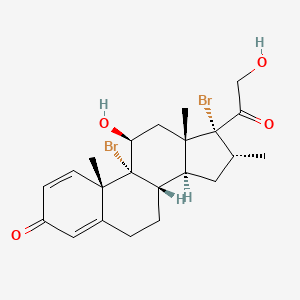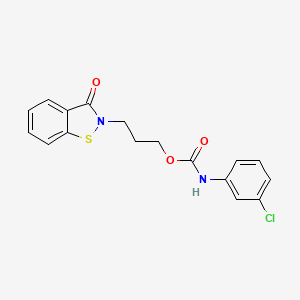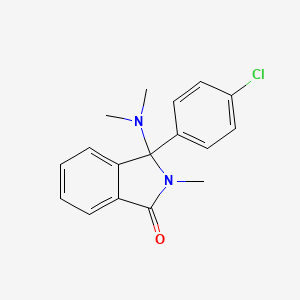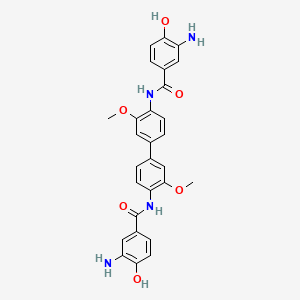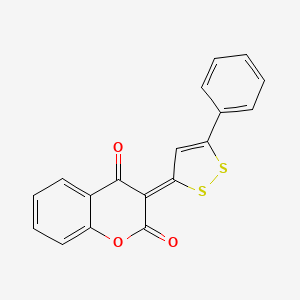
N-(3-Oxo-3-phenylpropyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-3-phenylpropyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to the amino acid L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-L-leucine typically involves the reaction of L-leucine with 3-oxo-3-phenylpropanoic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxo-3-phenylpropyl)-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the leucine moiety can interact with amino acid residues through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of the leucine moiety.
3-Phenylpropionylglycine: Contains a glycine moiety instead of leucine.
N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of leucine.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-L-leucine is unique due to the presence of the L-leucine moiety, which imparts specific stereochemical properties and biological activity. The combination of the phenyl group and the leucine moiety can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
CAS-Nummer |
92515-02-1 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
HKZJTCVWUKVPMC-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


